molecular formula C19H15F3N2OS B3571941 4-methyl-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}benzamide CAS No. 303093-72-3

4-methyl-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}benzamide

Cat. No.: B3571941
CAS No.: 303093-72-3
M. Wt: 376.4 g/mol
InChI Key: GVZPARQWVHCVTN-UHFFFAOYSA-N
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Description

4-methyl-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}benzamide is a synthetic compound that has gained attention in the scientific community due to its potential use in various research applications. The compound is also known as GSK-J4 and was first synthesized by GlaxoSmithKline.

Mechanism of Action

The mechanism of action of 4-methyl-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}benzamide involves the binding of the compound to the active site of LSD1, thereby inhibiting its activity. This leads to an increase in the levels of histone methylation, which can have downstream effects on gene expression.
Biochemical and Physiological Effects:
Studies have shown that the inhibition of LSD1 by this compound can lead to changes in the expression of genes involved in various biological processes, including cell proliferation, differentiation, and apoptosis. The compound has also been shown to have anti-inflammatory effects in certain cell types.

Advantages and Limitations for Lab Experiments

One advantage of using 4-methyl-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}benzamide in lab experiments is its specificity for LSD1, which allows for the selective inhibition of this enzyme. However, one limitation is that the compound may have off-target effects on other enzymes or proteins, which could complicate the interpretation of results.

Future Directions

1. Investigating the role of LSD1 inhibition in cancer therapy
2. Studying the effects of 4-methyl-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}benzamide on neuronal differentiation and function
3. Developing more potent and selective LSD1 inhibitors for use in research and potential clinical applications
4. Exploring the potential of this compound as an anti-inflammatory agent in animal models of disease.

Scientific Research Applications

The compound has been shown to inhibit the activity of the lysine-specific demethylase 1 (LSD1) enzyme, which is involved in the epigenetic regulation of gene expression. This makes it a potential tool for studying the role of LSD1 in various biological processes, including cancer and neurodegenerative diseases.

Properties

IUPAC Name

4-methyl-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N2OS/c1-12-5-7-14(8-6-12)17(25)24-18-23-11-16(26-18)10-13-3-2-4-15(9-13)19(20,21)22/h2-9,11H,10H2,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVZPARQWVHCVTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303093-72-3
Record name 4-METHYL-N-(5-(3-(TRIFLUOROMETHYL)BENZYL)-1,3-THIAZOL-2-YL)BENZAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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